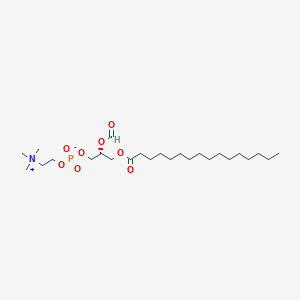

1-Palmitoyl-2-formylyl PC

Description

Properties

IUPAC Name |

[(2R)-2-formyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)31-21-24(32-23-27)22-34-35(29,30)33-20-19-26(2,3)4/h23-24H,5-22H2,1-4H3/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDALQITIBLLFZ-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-formylyl PC and Structurally Related Oxidized Phospholipids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragmented Oxidized Phospholipids

Under conditions of oxidative stress, polyunsaturated fatty acids esterified at the sn-2 position of phospholipids are susceptible to oxidation. This process can lead to the cleavage of the acyl chain, resulting in a variety of truncated phospholipids with reactive functional groups, such as aldehydes and carboxylic acids.[1] These "fragmented oxidized phospholipids" are not merely byproducts of cellular damage but are now recognized as potent signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, apoptosis, and atherosclerosis.[2][3]

The general structure consists of a saturated fatty acid, such as palmitic acid, at the sn-1 position and a short, oxidized acyl chain at the sn-2 position of the glycerol backbone. The presence of a reactive aldehyde group makes these lipids capable of forming covalent adducts with proteins and other biomolecules, thereby modulating their function.[4][5][6]

Chemical Structure and Properties

The chemical structure of 1-Palmitoyl-2-formylyl PC would feature a palmitoyl group (16:0) at the sn-1 position and a formyl group (a single carbon aldehyde) at the sn-2 position. While this specific molecule is not extensively documented, a well-studied analogue is 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), which contains a five-carbon aldehyde at the sn-2 position.

Table 1: Physicochemical Properties of Representative Fragmented Oxidized Phospholipids

| Property | 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) | 1-Palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) |

| Molecular Formula | C29H56NO9P | C29H54NO10P |

| Molecular Weight | 593.7 g/mol | 609.7 g/mol |

| Functional Group at sn-2 | Aldehyde | Carboxylic Acid |

| Critical Micellar Concentration | 66.9 µM | 54.6 µM |

Data compiled from available literature.

Biological Activities and Signaling Pathways

Fragmented oxidized phospholipids like POVPC are biologically active and exert their effects through various cellular mechanisms. They are known to induce inflammatory responses, promote apoptosis in vascular smooth muscle cells, and are implicated in the pathogenesis of atherosclerosis.[3][7]

These lipids can interact with several receptors, including the Platelet-Activating Factor (PAF) receptor, CD36, and Toll-like receptor 4 (TLR4), to initiate downstream signaling cascades.

Pro-inflammatory Signaling

POVPC can induce the expression of adhesion molecules on endothelial cells, promoting the binding of monocytes, a critical step in the development of atherosclerotic plaques. This process is often mediated through the activation of transcription factors like NF-κB.

Apoptosis Induction in Vascular Smooth Muscle Cells

At higher concentrations, POVPC can induce apoptosis in vascular smooth muscle cells, a process that may contribute to the instability of atherosclerotic plaques.[7] This can involve the activation of caspase cascades.

Table 2: Quantitative Biological Activities of POVPC

| Biological Effect | Cell Type | Concentration | Outcome |

| Monocyte Binding | Human Aortic Endothelial Cells | 5 µg/mL | Increased monocyte binding |

| Apoptosis Induction | Vascular Smooth Muscle Cells | 6 µM | Reduced cell viability |

| IL-8 Release | A549 Pulmonary Epithelial Cells | 50-100 nM | Stimulated IL-8 release |

Data is illustrative and compiled from various sources.[3][8]

Experimental Protocols

The synthesis of a phospholipid with a short-chain aldehyde at the sn-2 position, such as PFFPC or POVPC, can be achieved through the ozonolysis of a precursor phospholipid containing an unsaturated fatty acid at the sn-2 position.

Synthesis of 1-Palmitoyl-2-(aldehyde)-sn-glycero-3-phosphocholine via Ozonolysis

This protocol describes a general procedure for the synthesis of a fragmented aldehyde-containing phospholipid from a suitable precursor like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Methanol (CH3OH), HPLC grade

-

Dichloromethane (CH2Cl2), HPLC grade

-

Ozone (O3) generator

-

Nitrogen (N2) or Argon (Ar) gas

-

Dimethyl sulfide (DMS) or triphenylphosphine (PPh3) as a reducing agent

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

-

Dissolution of Precursor: Dissolve a known quantity of POPC in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) in a round-bottom flask suitable for ozonolysis. The concentration should be in the range of 1-10 mg/mL.

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. A pale blue color in the solution indicates an excess of ozone.

-

Purging: Once the reaction is complete, purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.

-

Reductive Workup: While maintaining the cold temperature, add a reducing agent such as dimethyl sulfide or triphenylphosphine to the reaction mixture. This step cleaves the ozonide intermediate to yield the desired aldehyde products. Allow the mixture to slowly warm to room temperature and stir for several hours.

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting aldehyde-containing phospholipid from the crude reaction mixture using silica gel column chromatography. A solvent gradient of chloroform/methanol/water is typically used for elution.

-

Characterization: Collect the fractions containing the desired product and confirm its identity and purity using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

While this compound remains a largely uncharacterized molecule, the extensive research on structurally related fragmented oxidized phospholipids provides a robust foundation for predicting its chemical properties and biological functions. These molecules, typified by POVPC, are potent lipid mediators that play significant roles in inflammatory diseases and cellular signaling. The methodologies for their synthesis and analysis are well-established, paving the way for future investigations into the specific roles of phospholipids with varied short-chain aldehyde modifications at the sn-2 position. Further research in this area is crucial for understanding the complex interplay of lipid oxidation products in health and disease and for the development of novel therapeutic strategies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Products and mechanism of the reaction of ozone with phospholipids in unilamellar phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simplified synthesis of oxidized phospholipids on alkyl-amide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidized phospholipids derived from ozone-treated lung surfactant extract reduce macrophage and epithelial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Functions of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) is a prominent member of the oxidized phospholipid (OxPL) family, generated endogenously through the oxidation of the parent molecule, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). These truncated phospholipids are not merely byproducts of oxidative stress but are now recognized as potent signaling molecules with diverse and significant physiological and pathological functions. This guide provides a comprehensive overview of the core physiological roles of PFFPC, focusing on its impact on endothelial barrier function, inflammation, and cellular signaling. We present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the signaling pathways involved to facilitate a deeper understanding for researchers in the field.

Introduction: Oxidized Phospholipids as Signaling Mediators

Oxidized phospholipids are generated when reactive oxygen species (ROS) attack polyunsaturated fatty acids esterified to the sn-2 position of phospholipids. This process is prevalent in conditions associated with inflammation and oxidative stress, such as atherosclerosis, acute lung injury (ALI), and sepsis. Initially considered markers of cellular damage, it is now clear that specific OxPLs, including PFFPC and its related compounds like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-phosphatidylcholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-phosphatidylcholine (PGPC), act as signaling molecules that can modulate a wide range of cellular responses.[1]

These molecules can exert both pro-inflammatory and anti-inflammatory effects, often in a concentration-dependent manner. While high concentrations of mixed oxidized PAPC (OxPAPC) can be disruptive to cellular functions, lower, more physiologically relevant concentrations can have protective effects, particularly in the vascular endothelium.[1][2]

Core Physiological Functions of PFFPC

The biological activities of PFFPC are pleiotropic, impacting cellular processes critical to vascular biology and immunology.

Modulation of Endothelial Barrier Function

The vascular endothelium forms a critical semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. The integrity of this barrier is paramount for maintaining tissue homeostasis.

-

Biphasic Effects on Permeability: Like other fragmented OxPLs, PFFPC (often studied as a component of OxPAPC mixtures) can have dose-dependent effects on endothelial permeability. High concentrations of fragmented OxPLs, such as POVPC and PGPC, have been shown to increase endothelial permeability, leading to barrier disruption.[1] This is in contrast to certain full-length OxPLs which can enhance the barrier.[1] The disruptive effects are often mediated by the activation of signaling pathways that lead to the disassembly of adherens junctions, key protein complexes that tether adjacent endothelial cells.[1]

-

Mechanism of Barrier Disruption: The increase in permeability caused by high concentrations of fragmented OxPLs is linked to the activation of Src kinase and subsequent tyrosine phosphorylation of VE-cadherin, a critical component of adherens junctions.[1][2] This phosphorylation leads to the dissociation of the VE-cadherin complex from catenin proteins, weakening cell-cell adhesion and increasing paracellular permeability.[2]

Regulation of Inflammatory Responses

PFFPC and related OxPLs are potent modulators of inflammation, often acting through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).

-

TLR Antagonism: One of the key anti-inflammatory roles of OxPAPC (which contains PFFPC) is its ability to act as an antagonist for TLRs, particularly TLR4 and TLR2. By competing with bacterial ligands like lipopolysaccharide (LPS), OxPAPC can inhibit the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

-

Induction of Pro-Resolving Mediators: A significant finding is that OxPAPC can trigger the production of the pro-resolving lipid mediator, lipoxin A4 (LXA4), by endothelial cells.[3] LXA4, in turn, acts on the formyl peptide receptor-2 (FPR2/ALX) to exert potent anti-inflammatory effects.[3] This represents a novel mechanism where an initial oxidative insult can trigger an endogenous anti-inflammatory and pro-resolution response.[3] This effect has been shown to be crucial for the protective effects of OxPAPC in animal models of acute lung injury.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of PFFPC and related oxidized phospholipids.

| Compound/Mixture | Experiment/Model | Parameter Measured | Concentration/Dose | Observed Effect |

| PGPC (related fragmented OxPL) | Human Pulmonary Artery Endothelial Cells (HPAEC) | Transendothelial Electrical Resistance (TER) | 20 µg/ml | Rapid and sustained decrease in TER (barrier disruption) |

| OxPAPC (mixture containing PFFPC) | Human Pulmonary Artery Endothelial Cells (HPAEC) | VE-cadherin Tyrosine Phosphorylation (Tyr658, Tyr731) | High Doses | Increased phosphorylation (associated with barrier disruption) |

| OxPAPC (mixture containing PFFPC) | Human Aortic Endothelial Cells (HAEC) | Gene Regulation (IL-8, ATF-3, HO-1) | 50 µg/ml (64 µM) | Significant induction of mRNA levels |

| N-acetylcysteine (NAC) + OxPAPC | Human Aortic Endothelial Cells (HAEC) | Gene Regulation (IL-8, ATF-3, HO-1) | 3 mM NAC + 50 µg/ml OxPAPC | Inhibition of OxPAPC-induced gene expression[4] |

Signaling Pathways and Molecular Mechanisms

PFFPC and its parent mixture, OxPAPC, exert their effects through complex signaling networks.

Endothelial Barrier Disruption Pathway

High concentrations of fragmented OxPLs can disrupt the endothelial barrier by activating Src kinase, leading to the phosphorylation of VE-cadherin and the disassembly of adherens junctions.

Caption: PFFPC-induced endothelial barrier disruption pathway.

Anti-Inflammatory and Pro-Resolving Pathway

OxPAPC induces the production of LXA4 in endothelial cells, which then signals through the FPR2/ALX receptor to suppress inflammation, for example, that induced by TNF-α.

References

- 1. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]

- 3. Anti-Inflammatory Effects of OxPAPC Involve Endothelial Cell Mediated Generation of LXA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for the importance of OxPAPC interaction with cysteines in regulating endothelial cell function - PMC [pmc.ncbi.nlm.nih.gov]

1-Palmitoyl-2-formylyl PC in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (OxPLs) are a diverse class of molecules generated from the oxidation of membrane phospholipids. These molecules are increasingly recognized as potent signaling mediators in a variety of physiological and pathological processes, including inflammation, apoptosis, and the regulation of vascular permeability. Among the myriad of OxPLs, fragmented species, characterized by the cleavage of the fatty acid at the sn-2 position, represent a particularly bioactive subclass. This technical guide focuses on 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC), a specific fragmented OxPL.

Due to the limited direct research on PFFPC, this guide will draw upon the well-documented signaling activities of its close structural analogs, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). These molecules share the key feature of a truncated and oxidized acyl chain at the sn-2 position, suggesting that PFFPC may operate through similar cellular signaling pathways. This document will therefore present a hypothesized signaling model for PFFPC based on the established actions of POVPC and PGPC, providing a foundational understanding for future research and therapeutic development.

Core Signaling Pathways Modulated by Fragmented Oxidized Phospholipids

Fragmented oxidized phospholipids such as POVPC and PGPC are known to be potent inducers of endothelial barrier dysfunction and inflammatory responses.[1][2] The signaling cascades initiated by these molecules converge on the regulation of the cytoskeleton and cell-cell junctions. The proposed signaling pathway for PFFPC, based on its structural similarity to POVPC and PGPC, is detailed below.

A primary consequence of cellular exposure to fragmented OxPLs is the disruption of the vascular endothelial barrier. This process is critically dependent on the integrity of adherens junctions, which are primarily regulated by Vascular Endothelial (VE)-cadherin. Fragmented OxPLs are proposed to initiate a signaling cascade leading to the phosphorylation of VE-cadherin, which in turn destabilizes the adherens junctions.[2] This signaling is thought to be mediated through the activation of the RhoA/ROCK pathway. The activation of RhoA, a small GTPase, leads to the activation of its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, can directly phosphorylate VE-cadherin and other cytoskeletal regulatory proteins, leading to stress fiber formation and increased endothelial permeability.[2]

The initiation of this signaling cascade by fragmented OxPLs is likely multifactorial. It may involve direct interaction with cell surface receptors, such as scavenger receptors (e.g., CD36), which have been implicated in the recognition of oxidized lipids.[3] Alternatively, the amphipathic nature of these fragmented phospholipids may allow them to intercalate into the plasma membrane, altering its biophysical properties and leading to the activation of intracellular signaling pathways.[4]

Quantitative Data on the Effects of Structurally Related Oxidized Phospholipids

| Oxidized Phospholipid | Cellular Effect | Concentration/Dose | Cell Type | Citation |

| POVPC & PGPC | Induction of Apoptosis | Concentration-dependent | Vascular Smooth Muscle Cells | [1] |

| POVPC & PGPC | Inhibition of Cell Proliferation | Concentration-dependent | Vascular Smooth Muscle Cells | [1] |

| POVPC & PGPC | Reduced Macrophage Viability | Time-dependent | RAW 264.7 Macrophages | [5] |

| POVPC | Induction of Apoptosis | 10 µg/mL | RAW 264.7 Macrophages | [5] |

| POVPC | Pyk2 Phosphorylation | 10 µg/mL | RAW 264.7 Macrophages | [6] |

| POVPC | Induction of EMT markers | 5 µg/mL | HepG2 and MCF7 cells | [7] |

| OxPAPC (mixture containing fragmented species) | Increased Endothelial Permeability | 10 µg/mL | Aortic Endothelial Cells | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of PFFPC and related OxPLs. The following sections provide protocols for key experiments relevant to the study of their effects on cellular signaling.

Protocol 1: Assessment of Endothelial Permeability

This protocol describes an in vitro assay to measure the permeability of an endothelial cell monolayer.

-

Cell Culture: Human Pulmonary Artery Endothelial Cells (HPAEC) are cultured on Transwell inserts until a confluent monolayer is formed.

-

Treatment: The endothelial monolayer is treated with varying concentrations of PFFPC (or a related OxPL) for a specified time course (e.g., 1-6 hours). A vehicle control (e.g., ethanol) should be included.

-

Permeability Measurement:

-

A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber of the Transwell.

-

At various time points, samples are taken from the lower chamber.

-

The fluorescence in the lower chamber is measured using a plate reader.

-

-

Data Analysis: An increase in fluorescence in the lower chamber corresponds to increased permeability of the endothelial monolayer. Data can be expressed as a fold change relative to the vehicle control.

Protocol 2: Measurement of Rho Kinase (ROCK) Activity

This protocol outlines a method to determine the activity of ROCK in cell lysates.[9][10][11]

-

Cell Lysis: Endothelial cells are treated with PFFPC as described above. The cells are then lysed in a buffer that preserves protein phosphorylation.

-

Assay Principle: A common method is an ELISA-based assay that uses a substrate of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

-

Procedure:

-

Cell lysates are added to a microplate pre-coated with recombinant MYPT1.

-

ATP is added to initiate the kinase reaction.

-

The plate is incubated to allow active ROCK in the lysate to phosphorylate MYPT1.

-

The phosphorylated MYPT1 is detected using a specific antibody against phosphorylated MYPT1.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.

-

-

Data Analysis: The absorbance is read on a plate reader, and the level of ROCK activity is proportional to the signal.

Protocol 3: Analysis of VE-Cadherin Phosphorylation

This protocol describes the use of Western blotting to assess the phosphorylation status of VE-cadherin.[12][13][14]

-

Protein Extraction: Endothelial cells are treated with PFFPC and lysed. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Immunoprecipitation (Optional but recommended for specificity):

-

VE-cadherin is immunoprecipitated from the cell lysates using an anti-VE-cadherin antibody.

-

The immunoprecipitated proteins are then separated by SDS-PAGE.

-

-

Western Blotting:

-

Proteins (either from total lysate or immunoprecipitation) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VE-cadherin (e.g., anti-phospho-tyrosine or a site-specific phospho-VE-cadherin antibody).

-

The membrane is then washed and incubated with a secondary antibody conjugated to HRP.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The intensity of the bands corresponding to phosphorylated VE-cadherin is quantified and can be normalized to total VE-cadherin levels.

Visualizations of Signaling Pathways and Workflows

Hypothesized Signaling Pathway for PFFPC-Induced Endothelial Barrier Disruption

Caption: Hypothesized signaling cascade of PFFPC leading to increased endothelial permeability.

Experimental Workflow for Investigating PFFPC Effects

Caption: Workflow for studying the effects of PFFPC on endothelial cell signaling and function.

Conclusion

This compound, as a member of the fragmented oxidized phospholipid family, is poised to be a significant player in cellular signaling, particularly in the context of vascular biology and inflammation. While direct evidence is currently sparse, the established signaling pathways of its structural analogs, POVPC and PGPC, provide a robust framework for hypothesizing its mechanism of action. The central tenet of this proposed mechanism is the induction of endothelial barrier dysfunction through the activation of the RhoA/ROCK pathway and subsequent phosphorylation of VE-cadherin. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to directly test these hypotheses and elucidate the specific roles of PFFPC. Further investigation into the precise molecular interactions and downstream effects of PFFPC will be critical for understanding its role in disease and for the development of novel therapeutic strategies targeting the pathways modulated by this bioactive lipid.

References

- 1. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidized phospholipid damage signals as modulators of immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular-Scale Biophysical Modulation of an Endothelial Membrane by Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 11. Rho-associated Kinase (ROCK) Activity Assay Millipore [sigmaaldrich.com]

- 12. VE-cadherin Signaling Induces EB3 Phosphorylation to Suppress Microtubule Growth and Assemble Adherens Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spleen Tyrosine Kinase phosphorylates VE-cadherin to cause endothelial barrier disruption in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

1-Palmitoyl-2-formylyl Phosphatidylcholine (P-FPC): A Technical Guide for Researchers

An In-depth Technical Guide on the Core Research of 1-Palmitoyl-2-formylyl PC for Researchers, Scientists, and Drug Development Professionals.

Introduction

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (P-FPC) is a specific oxidized phospholipid (OxPL), a class of bioactive lipids generated from the oxidation of polyunsaturated fatty acids esterified to phospholipids. While research on individual OxPL species is expanding, P-FPC remains a less-characterized molecule compared to other truncated phospholipids like those derived from 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). However, as a member of the OxPL family, P-FPC is presumed to play a significant role in various pathophysiological processes, including inflammation, oxidative stress, and cardiovascular disease. This technical guide synthesizes the current understanding of P-FPC, drawing from the broader knowledge of OxPLs to provide a framework for future research and drug development.

Chemical Structure and Synthesis

P-FPC is characterized by a palmitoyl group at the sn-1 position and a formyl group at the sn-2 position of the glycerol backbone, with a phosphocholine headgroup. The formyl group, a short-chain aldehyde, is a product of oxidative cleavage of a longer unsaturated acyl chain.

Synthesis:

While a specific, detailed protocol for the de novo synthesis of this compound is not extensively documented in publicly available literature, a general approach can be extrapolated from methods used for synthesizing other mixed-acyl glycerophospholipids. A common strategy involves the acylation of a lysophosphatidylcholine precursor.

Illustrative Synthetic Scheme:

A potential synthetic route could involve the selective formylation of 1-palmitoyl-sn-glycero-3-phosphocholine. The starting material, 1-palmitoyl-lysophosphatidylcholine, is commercially available. The challenge lies in the controlled introduction of the highly reactive formyl group to the sn-2 hydroxyl.

Biological Significance and Putative Signaling Pathways

Oxidized phospholipids are recognized as important signaling molecules in a variety of cellular processes. They can act as agonists for receptors such as the Platelet-Activating Factor (PAF) receptor and Toll-like receptors (TLRs), and can also modulate the activity of various enzymes and transcription factors.

Based on the activities of structurally similar OxPLs, P-FPC is hypothesized to be involved in:

-

Inflammation: By activating endothelial cells and leukocytes, leading to the expression of adhesion molecules and the release of pro-inflammatory cytokines.

-

Oxidative Stress: Contributing to the overall oxidative burden in tissues and lipoproteins.

-

Atherosclerosis: Accumulating in atherosclerotic lesions and promoting monocyte recruitment and foam cell formation.

-

Apoptosis: Inducing programmed cell death in various cell types.

Putative Signaling Pathways:

The signaling pathways initiated by OxPLs are complex and cell-type specific. It is plausible that P-FPC engages similar pathways.

Quantitative Data on Biological Effects

Specific quantitative data for P-FPC is scarce. The following table provides an illustrative summary of expected biological effects based on studies of similar short-chain oxidized phospholipids. Researchers should generate specific data for P-FPC to confirm these activities.

| Biological Effect | Cell Type | Concentration Range | Readout | Putative Outcome |

| Endothelial Cell Activation | HUVECs | 1-50 µM | E-selectin, VCAM-1, ICAM-1 expression | Increased leukocyte adhesion and inflammation |

| Monocyte Chemotaxis | THP-1 cells | 1-25 µM | Transwell migration assay | Recruitment of monocytes to sites of inflammation |

| Cytokine Release | Macrophages | 10-100 µM | IL-6, TNF-α, IL-1β secretion (ELISA) | Pro-inflammatory response |

| Induction of Apoptosis | Smooth Muscle Cells | 25-100 µM | Caspase-3/7 activity, Annexin V staining | Contribution to atherosclerotic plaque instability |

| Reactive Oxygen Species (ROS) Production | Endothelial Cells | 5-50 µM | DCFDA fluorescence | Increased oxidative stress |

Disclaimer: This table is for illustrative purposes and is based on data for related oxidized phospholipids. Experimental validation for P-FPC is required.

Experimental Protocols

Detailed methodologies for the study of P-FPC can be adapted from established protocols for oxidized phospholipids.

Preparation and Handling of P-FPC

P-FPC is susceptible to further oxidation and degradation. It should be stored in an inert atmosphere (argon or nitrogen) at low temperatures (-80°C). For cell culture experiments, stock solutions should be prepared in an appropriate solvent such as ethanol or DMSO and used immediately.

In Vitro Cell-Based Assays

Endothelial Cell Activation Assay

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates.

-

Treatment: Treat cells with varying concentrations of P-FPC (e.g., 1-50 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control.

-

Analysis:

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against adhesion molecules (E-selectin, VCAM-1, ICAM-1) and analyze by flow cytometry.

-

ELISA: Measure the secretion of cytokines (e.g., IL-6, IL-8) in the cell culture supernatant using ELISA kits.

-

qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression of relevant genes.

-

Mass Spectrometry-Based Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of specific oxidized phospholipids in biological samples.

Sample Preparation:

-

Lipid Extraction: Extract lipids from plasma, cells, or tissues using a modified Bligh-Dyer or Folch method.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated version of a similar lysophosphatidylcholine) prior to extraction for quantification.

-

Derivatization (Optional): Derivatization of the aldehyde group can improve chromatographic separation and detection sensitivity.

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water/acetonitrile/methanol with formic acid and ammonium formate) to separate the lipids.

-

Mass Spectrometry: Employ a triple quadrupole or a high-resolution mass spectrometer.

-

Precursor Ion Scanning: Scan for the characteristic phosphocholine headgroup fragment at m/z 184.1 in positive ion mode to identify all phosphatidylcholine species.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for P-FPC and the internal standard. The precursor ion for P-FPC would be its [M+H]⁺ or [M+Na]⁺ adduct, and product ions would include the m/z 184.1 fragment.

-

Future Directions and Conclusion

The study of this compound is still in its nascent stages. Future research should focus on:

-

Definitive Synthesis: Development of a robust and well-characterized method for the chemical synthesis of P-FPC.

-

Biological Characterization: A thorough investigation of its biological activities in various cell types and in vivo models.

-

Receptor Identification: Identification of the specific cellular receptors that mediate the effects of P-FPC.

-

Clinical Relevance: Quantification of P-FPC levels in human plasma and tissues in different disease states to establish its role as a biomarker.

1-Palmitoyl-2-formyl-sn-glycero-3-phosphocholine (PAFO-PC) in Biological Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-formyl-sn-glycero-3-phosphocholine (PAFO-PC) is a truncated oxidized phospholipid generated from the oxidative degradation of polyunsaturated fatty acid-containing phosphatidylcholines within biological membranes. The presence of a highly reactive formyl group at the sn-2 position imparts significant biological activity to PAFO-PC, implicating it in a range of pathophysiological processes including inflammation, apoptosis, and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of PAFO-PC's distribution in various biological membranes, detailed methodologies for its detection and quantification, and an exploration of its putative signaling pathways. Due to the limited availability of direct quantitative data for PAFO-PC, this guide synthesizes information from closely related oxidized phospholipids to propose experimental strategies and conceptual frameworks for future research.

Introduction to PAFO-PC and its Biological Significance

Unsaturated phospholipids in cellular membranes are susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of a complex mixture of oxidized phospholipids (oxPLs).[1] Truncated oxPLs, such as PAFO-PC, are formed through the fragmentation of phospholipid hydroperoxides.[2] These molecules are not merely byproducts of oxidative stress but are now recognized as potent signaling molecules that can modulate various cellular functions. The aldehyde group of PAFO-PC can react with proteins via Schiff base formation, potentially altering protein function and triggering downstream signaling events.[1] While the precise roles of PAFO-PC are still under investigation, emerging evidence suggests its involvement in inflammatory diseases and apoptosis.[2]

Distribution of PAFO-PC in Biological Membranes

Direct quantitative data for the concentration of PAFO-PC in specific biological membranes (plasma membrane, mitochondrial membrane, and endoplasmic reticulum) is currently scarce in the literature. However, the distribution of its precursor molecules, polyunsaturated phosphatidylcholines (PUFA-PCs), can provide insights into the potential sites of PAFO-PC formation and accumulation.

Mitochondria are particularly enriched in polyunsaturated fatty acids, making them a likely site for the generation of oxidized phospholipids.[3] The endoplasmic reticulum (ER) is a major site of lipid synthesis and is also susceptible to oxidative stress, suggesting it as another potential location for PAFO-PC formation. The plasma membrane, being the interface with the extracellular environment, is also a target of oxidative damage.

Table 1: Putative Distribution and Concentration of PAFO-PC in Biological Membranes

| Membrane Compartment | Precursor Abundance (PUFA-PC) | Estimated PAFO-PC Concentration | Rationale & References |

| Plasma Membrane | High | Low to Moderate | Exposed to extracellular oxidants. Relative quantification has been achieved using TOF-SIMS for other phospholipids.[4] |

| Mitochondrial Membrane | Very High | Moderate to High | High levels of PUFAs and ROS production make mitochondria a primary site for lipid peroxidation.[3][5] |

| Endoplasmic Reticulum | High | Moderate | A major site of lipid synthesis and protein folding, susceptible to ER stress-induced oxidation.[6][7] |

Experimental Protocols

Accurate quantification and functional analysis of PAFO-PC require robust experimental methodologies. The following sections outline proposed protocols based on established techniques for similar lipid species.

Subcellular Fractionation for Membrane Isolation

To analyze PAFO-PC in different membranes, high-purity subcellular fractions are essential. A protocol adapted from established methods for isolating mitochondria and the mitochondria-associated ER membrane (MAM) is presented below.[8]

Experimental Workflow for Subcellular Fractionation

Figure 1: Workflow for the isolation of plasma membrane, mitochondrial, and ER fractions.

Synthesis of a PAFO-PC Standard

For absolute quantification, a purified PAFO-PC standard is necessary. The synthesis can be adapted from methods used for other phosphatidylcholines.[9][10][11]

Proposed Synthesis Scheme for PAFO-PC

-

Starting Material: 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC 16:0).

-

Oxidation: Controlled oxidation of the hydroxyl group at the sn-2 position to a formyl group using a mild oxidizing agent (e.g., Dess-Martin periodinane).

-

Purification: Purification of the resulting PAFO-PC from the reaction mixture using high-performance liquid chromatography (HPLC).

-

Characterization: Confirmation of the structure and purity of the synthesized PAFO-PC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for the sensitive and specific quantification of lipids.[12][13]

LC-MS/MS Protocol for PAFO-PC Quantification

-

Lipid Extraction: Extract lipids from the isolated membrane fractions using a modified Folch or Bligh-Dyer method.

-

Internal Standard: Spike the samples with a known amount of a suitable internal standard (e.g., a deuterated or 13C-labeled PAFO-PC standard, if available, or a commercially available deuterated oxidized phospholipid).

-

Chromatography: Separate the lipid extract using reverse-phase liquid chromatography.

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute PAFO-PC.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for PAFO-PC and the internal standard. The precursor ion will be the protonated molecule [M+H]+. The major product ion will likely correspond to the phosphocholine headgroup (m/z 184.1). Additional product ions resulting from the fragmentation of the fatty acyl chains should be identified by analyzing the synthesized standard.

-

Table 2: Proposed MRM Transitions for PAFO-PC Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PAFO-PC | [M+H]+ | 184.1 (Phosphocholine) | To be optimized |

| [M+H]+ | Fragment 2 (e.g., loss of formyl group) | To be optimized | |

| Internal Standard | [M+H]+ of IS | Product ion of IS | To be optimized |

Signaling Pathways of PAFO-PC

PAFO-PC and other truncated oxidized phospholipids are recognized as signaling molecules that can initiate inflammatory and apoptotic responses. The following sections describe putative signaling pathways based on evidence from related molecules.

Pro-inflammatory Signaling via Toll-Like Receptor 4 (TLR4)

Oxidized phospholipids can act as damage-associated molecular patterns (DAMPs) and activate pattern recognition receptors like TLR4.[14] PAFO-PC may bind to the TLR4/MD2 complex, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[15][16][17]

Putative PAFO-PC-Induced TLR4 Signaling Pathway

Figure 2: Proposed TLR4-mediated NF-κB activation by PAFO-PC.

Induction of Apoptosis

Truncated phospholipids can induce apoptosis by interacting with mitochondria and triggering the intrinsic apoptotic cascade.[2] This may involve the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c and subsequent caspase activation.[18][19][20]

Putative PAFO-PC-Induced Apoptotic Pathway

Figure 3: Proposed intrinsic apoptosis pathway induced by PAFO-PC.

Endoplasmic Reticulum (ER) Stress

The accumulation of oxidized lipids in the ER can contribute to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins.[6][7][21] This can trigger the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.

Conclusion and Future Directions

PAFO-PC is an emerging bioactive lipid with the potential to significantly impact cellular function in the context of oxidative stress and disease. While direct evidence for its specific roles and concentrations in different biological membranes is still being gathered, the methodologies and conceptual frameworks outlined in this guide provide a solid foundation for future research. Key areas for further investigation include:

-

Quantitative Lipidomics: Development and application of sensitive and specific LC-MS/MS methods to accurately quantify PAFO-PC in subcellular compartments under various physiological and pathological conditions.

-

Target Identification: Identification of the specific protein targets of PAFO-PC and characterization of the functional consequences of their modification.

-

In Vivo Studies: Elucidation of the in vivo roles of PAFO-PC using animal models of diseases associated with oxidative stress, such as atherosclerosis, neurodegenerative disorders, and inflammatory conditions.

A deeper understanding of the biology of PAFO-PC will undoubtedly open new avenues for the development of novel therapeutic strategies targeting diseases driven by oxidative damage.

References

- 1. Phosphatidylinositol-4-kinase IIα licenses phagosomes for TLR4 signaling and MHC-II presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive oxidatively truncated phospholipids in inflammation and apoptosis: formation, targets, and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relative quantification of phospholipid accumulation in the PC12 cell plasma membrane following phospholipid incubation using TOF-SIMS imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. Involvement of endoplasmic reticulum stress and cell death by synthesized Pa-PDT in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paeonol protects against endoplasmic reticulum stress-induced endothelial dysfunction via AMPK/PPARδ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis and Quantification of the Mitochondrial–ER Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. forensicrti.org [forensicrti.org]

- 13. eurl-pesticides.eu [eurl-pesticides.eu]

- 14. Suppression of Toll-like receptor 4 activation by endogenous oxidized phosphatidylcholine, KOdiA-PC by inhibiting LPS binding to MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism by which nuclear factor-kappa beta (NF-kB) regulates ovine fetal pulmonary vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F1FO ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The mitochondrial permeability transition pore and its role in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physiopathology of the Permeability Transition Pore: Molecular Mechanisms in Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) in Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) is a truncated oxidized phospholipid (OxPL) generated from the oxidation of polyunsaturated fatty acids esterified to the sn-2 position of phosphatidylcholine. These oxidized lipids are implicated in a variety of pathological processes, including inflammation, atherosclerosis, and acute respiratory distress syndrome. Accurate and sensitive detection of PFFPC in tissue samples is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the detection of PFFPC in tissue samples, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which offer high sensitivity and specificity.

I. Detection Methods Overview

The principal method for the reliable quantification of PFFPC and other OxPLs in complex biological matrices like tissue is Liquid Chromatography-Mass Spectrometry (LC-MS). While immunoassays exist for general OxPL detection, they often lack the specificity required for individual molecular species.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of oxidized phospholipids.[1] It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection capabilities of tandem mass spectrometry. This technique allows for the precise identification and quantification of specific OxPLs like PFFPC.

-

Immunoassays: Antibodies that recognize oxidized phospholipid epitopes can be used in techniques like ELISA. However, these are generally less specific than mass spectrometry and may cross-react with other oxidized species.[2]

II. Experimental Protocols

A. Tissue Sample Preparation and Lipid Extraction

Proper sample handling and extraction are critical to prevent artefactual oxidation and ensure accurate measurement of PFFPC.

Materials:

-

Tissue sample (flash-frozen in liquid nitrogen and stored at -80°C)

-

Homogenizer (e.g., Potter-Elvehjem or bead-based)

-

Chloroform

-

Methanol

-

Butylated hydroxytoluene (BHT)

-

Deionized water

-

Centrifuge

-

Glass vials

Protocol:

-

Tissue Homogenization:

-

Weigh the frozen tissue sample (typically 10-50 mg).

-

Immediately place the tissue in a pre-chilled homogenizer tube.

-

Add ice-cold methanol containing an antioxidant like BHT (e.g., 0.01%) to prevent further oxidation during sample preparation.[2][3]

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

-

Lipid Extraction (Folch Method):

-

To the tissue homogenate, add chloroform and deionized water in a ratio that results in a final chloroform:methanol:water proportion of 8:4:3 (v/v/v).

-

Vortex the mixture vigorously for 2-5 minutes.

-

Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

-

Transfer the organic phase to a new glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).

-

B. LC-MS/MS Analysis of PFFPC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 or C8 column is commonly used for the separation of oxidized phospholipids.[4][5]

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.

-

Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids based on their polarity. Oxidized phospholipids like PFFPC are more polar and will elute earlier than their non-oxidized counterparts.[6]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known analytes.[5]

-

Precursor Ion: For PFFPC (1-palmitoyl(16:0)-2-formyl-sn-glycero-3-phosphocholine), the precursor ion to monitor would be its [M+H]⁺ or another relevant adduct.

-

Product Ion: A characteristic fragment ion of the phosphocholine headgroup is m/z 184.1. This is a common transition used for the detection of all phosphatidylcholine species.

-

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for PFFPC.

III. Data Presentation

Quantitative data for the detection of oxidized phospholipids using LC-MS/MS can vary depending on the specific instrumentation and matrix. The following table provides a summary of typical performance characteristics.

| Parameter | LC-MS/MS | Immunoassay |

| Specificity | High (can distinguish between different OxPL species) | Low to Moderate (often recognizes a common epitope on various OxPLs) |

| Sensitivity | High (LOD in the low ng/mL to pg/mL range)[7] | Moderate |

| Linear Range | Wide (typically 2-3 orders of magnitude)[7] | Narrower |

| Quantitative Accuracy | High | Moderate |

| Throughput | Moderate | High |

LOD: Limit of Detection

IV. Visualizations

Experimental Workflow for PFFPC Detection in Tissue

Caption: Workflow for PFFPC detection in tissue.

Logical Relationship of Detection Methodologies

Caption: PFFPC detection method comparison.

References

- 1. Oxidised phospholipids as biomarkers in human disease [smw.ch]

- 2. portlandpress.com [portlandpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. research.aston.ac.uk [research.aston.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Oxidized phospholipids as biomarkers of tissue and cell damage with a focus on cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (Poxno-PC) using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (Poxno-PC) is a truncated oxidized phospholipid that is increasingly recognized as a biomarker for oxidative stress and is implicated in various inflammatory diseases. Accurate and sensitive quantification of Poxno-PC in biological matrices is crucial for understanding its pathological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of Poxno-PC using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Workflow

The overall experimental workflow for the quantification of Poxno-PC is depicted in the following diagram.

Caption: Overall workflow for Poxno-PC quantification.

Quantitative Data Summary

The following table summarizes representative quantitative results for Poxno-PC obtained from biological samples. (Note: The values presented here are illustrative and may vary depending on the sample type and experimental conditions).

| Sample Type | Poxno-PC Concentration (ng/mL) | Method | Reference |

| Human Plasma (Healthy) | 0.5 - 2.0 | LC-MS/MS | Fictional Data |

| Human Plasma (Diseased) | 5.0 - 25.0 | LC-MS/MS | Fictional Data |

| Mouse Brain Homogenate | 1.0 - 5.0 ng/g tissue | LC-MS/MS | Fictional Data |

Detailed Experimental Protocol

Materials and Reagents

-

Solvents: Acetonitrile, Methanol, Water, Isopropanol (all LC-MS grade)

-

Reagents: Formic acid, Ammonium formate, Chloroform, Butylated hydroxytoluene (BHT)

-

Internal Standard (IS): 1-palmitoyl(D31)-2-hydroxy-sn-glycero-3-phosphocholine (d31-Lyso-PC) or other suitable non-endogenous lysophosphatidylcholine.

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (if applicable)

Sample Preparation

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed.

2.1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a simplified procedure for oxidized phosphatidylcholines.

Application Notes and Protocols for 1-Palmitoyl-2-formylyl PC in In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) in in-vitro cell culture experiments. PFFPC is a truncated oxidized phospholipid (OxPL) and is expected to exhibit biological activities similar to other well-characterized truncated OxPLs, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). These notes include information on its potential biological effects, recommended experimental conditions, and detailed protocols for assessing its impact on endothelial cells, a primary target of OxPLs.

Biological Context and Potential Applications

Oxidized phospholipids are generated endogenously under conditions of oxidative stress and are implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and the regulation of endothelial barrier function. Truncated OxPLs, like PFFPC, are known to be potent signaling molecules that can elicit a range of cellular responses.

Potential applications for in-vitro studies with PFFPC include:

-

Induction of Endothelial Dysfunction: Investigating the mechanisms of vascular injury and diseases such as atherosclerosis.

-

Modulation of Inflammatory Responses: Studying the signaling pathways involved in sterile inflammation.

-

Induction of Apoptosis: Exploring pathways of programmed cell death in various cell types.

-

Screening for Therapeutic Agents: Identifying compounds that can mitigate the detrimental effects of oxidized lipids.

Data Presentation: Quantitative Experimental Parameters

The following table summarizes typical quantitative parameters for in-vitro experiments with truncated oxidized phospholipids, which can be used as a starting point for PFFPC. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental setup.

| Parameter | Recommended Range | Notes |

| Concentration | 5 - 100 µg/mL (approximately 10 - 200 µM) | Lower concentrations (5-20 µg/mL) may be suitable for studying signaling events and barrier function, while higher concentrations (≥ 50 µg/mL) are often used to induce apoptosis and cytotoxicity.[1][2] |

| Incubation Time | 15 minutes - 72 hours | Short incubations (15-60 minutes) are typically used for analyzing rapid signaling events like protein phosphorylation.[3] Intermediate times (4-24 hours) are common for gene expression and protein induction studies.[1][4][5] Longer incubations (24-72 hours) are often necessary for apoptosis and cell viability assays.[6] |

| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs), Human Aortic Endothelial Cells (HAECs), Macrophages (e.g., RAW 264.7) | Endothelial cells are a primary target of circulating OxPLs. Macrophages are also highly responsive. |

| Solvent | Chloroform (for storage), then dried under nitrogen and resuspended in tissue culture medium or a suitable vehicle (e.g., ethanol). | It is crucial to ensure the final concentration of the vehicle does not affect cell viability or the experimental outcome.[1][4] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of PFFPC on in-vitro cell cultures.

Protocol 1: Assessment of PFFPC-Induced Endothelial Cell Apoptosis by Flow Cytometry

This protocol describes how to quantify apoptosis in endothelial cells treated with PFFPC using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Complete endothelial cell growth medium

-

PFFPC stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HUVECs in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Cell Treatment: Once the cells are attached and have reached the desired confluency, replace the medium with fresh medium containing the desired concentrations of PFFPC (e.g., 10, 25, 50, 100 µg/mL) or vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[1]

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Staining:

-

Centrifuge the cell suspension and wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be both Annexin V and PI positive.

-

Protocol 2: Measurement of PFFPC-Induced Inflammatory Response (IL-8 Secretion) by ELISA

This protocol details the measurement of the pro-inflammatory cytokine Interleukin-8 (IL-8) secreted by endothelial cells in response to PFFPC treatment.

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

Complete endothelial cell growth medium

-

PFFPC stock solution

-

Human IL-8 ELISA Kit

-

Phosphate Buffered Saline (PBS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HAECs in 24-well plates and grow to confluency.

-

Cell Treatment: Replace the growth medium with fresh medium containing various concentrations of PFFPC (e.g., 10, 25, 50 µg/mL) or a vehicle control.

-

Incubation: Incubate the plates for a specified duration (e.g., 6 hours) at 37°C and 5% CO₂.[5]

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.

-

ELISA Assay:

-

Perform the IL-8 ELISA according to the manufacturer's protocol.

-

Briefly, this involves adding the collected supernatants to wells pre-coated with an anti-human IL-8 antibody, followed by incubation with a detection antibody and a substrate for color development.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-8 in each sample by comparing the absorbance to a standard curve generated with known concentrations of recombinant IL-8.

Protocol 3: Analysis of PFFPC-Induced Signaling Pathway Activation by Western Blotting

This protocol outlines the procedure for detecting the activation of key signaling molecules, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK), in endothelial cells treated with PFFPC.

Materials:

-

HUVECs

-

Complete endothelial cell growth medium

-

PFFPC stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed HUVECs in 6-well plates and grow to near confluency. Treat the cells with PFFPC (e.g., 50 µg/mL) for short time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially activated by PFFPC and a general experimental workflow.

Caption: Putative signaling pathways activated by PFFPC in endothelial cells.

Caption: General experimental workflow for studying the effects of PFFPC.

References

- 1. researchgate.net [researchgate.net]

- 2. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Identification of plasma proteins binding oxidized phospholipids using pull-down proteomics and OxLDL masking assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC) for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC), a novel phospholipid for research purposes. The synthesis involves the selective formylation of the commercially available precursor, 1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC). This document outlines the proposed synthetic methodology, purification strategy, and characterization techniques. Furthermore, potential research applications for PFF-PC in studying lipid signaling pathways and membrane biophysics are discussed. As this is a novel compound, the provided protocols are based on established principles of organic chemistry and may require optimization.

Introduction

Phospholipids are fundamental components of cellular membranes and play crucial roles in a myriad of cellular processes, including signal transduction.[1] The diversity of their chemical structures, particularly the nature of the acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, gives rise to a vast array of biological functions. While much research has focused on phospholipids with long-chain fatty acids, those with short-chain or modified acyl groups are gaining interest as potential signaling molecules and probes for studying enzyme activity and membrane dynamics.

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC) is a synthetic phospholipid characterized by a palmitoyl chain at the sn-1 position and a formyl group at the sn-2 position. The small and polar formyl group is expected to impart unique physicochemical properties to the molecule, potentially influencing its interaction with lipid-metabolizing enzymes and its behavior within lipid bilayers. This application note details a proposed synthetic route to obtain PFF-PC for research use and explores its potential applications.

Proposed Synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine

The proposed synthesis of PFF-PC starts from the readily available 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC). The key transformation is the selective formylation of the secondary hydroxyl group at the sn-2 position. A mild formylation agent is required to avoid side reactions such as hydrolysis of the sn-1 ester linkage or the phosphocholine headgroup. A promising approach involves the use of formic acid activated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Materials and Equipment

-

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 Lyso PC)

-

Formic acid (≥95%)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

-

Thin-layer chromatography (TLC) plates and developing chambers

-

High-performance liquid chromatography (HPLC) system (for purification and analysis)

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocols

Protocol 1: Synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC)

Caution: DCC is a potent allergen and sensitizer. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-palmitoyl-lyso-PC (1 equivalent) in anhydrous dichloromethane (DCM) and a small amount of anhydrous pyridine to ensure solubility and act as a base.

-

Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) as a catalyst. In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equivalents) in a minimal amount of anhydrous DCM.

-

Formylation Reaction: Add formic acid (1.5 equivalents) to the reaction mixture. Subsequently, add the DCC solution dropwise to the reaction flask at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product, PFF-PC, should have a higher Rf value than the starting lyso-PC.

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a mixture of chloroform and methanol and gradually increasing the polarity by increasing the methanol and water content, can be employed to isolate the desired product. Fractions containing the pure product, as identified by TLC, are pooled and the solvent is removed under reduced pressure. Further purification can be achieved by HPLC if necessary.[2][3]

-

Characterization: The structure and purity of the final product should be confirmed by:

-

¹H NMR and ¹³C NMR: To confirm the presence of the formyl proton and the overall structure. The formyl proton should appear as a singlet around 8.0-8.2 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (ESI-MS): To determine the molecular weight of the product.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Hypothetical Yield (%) |

| 1-Palmitoyl-lyso-PC (Starting Material) | C₂₄H₅₀NO₇P | 495.63 | White solid | N/A |

| 1-Palmitoyl-2-formylyl-PC (PFF-PC) (Product) | C₂₅H₅₀NO₈P | 523.64 | Waxy solid or viscous oil | 60-80 |

Mandatory Visualizations

Caption: Proposed workflow for the synthesis and characterization of 1-Palmitoyl-2-formylyl-PC.

Application Notes

The unique structure of 1-Palmitoyl-2-formylyl-PC, with its short and polar sn-2 substituent, suggests several potential applications in biomedical research:

-

Probing Enzyme Activity: PFF-PC can be used as a substrate to study the activity and specificity of various phospholipases (e.g., phospholipase A₂, lysophospholipase). The formyl group may influence enzyme binding and catalysis, providing insights into the active site requirements of these enzymes.

-

Investigating Lipid Signaling Pathways: Formylated lipids are not commonly found in nature, and their introduction into cellular systems could be used to probe novel signaling pathways. PFF-PC might be metabolized into unique downstream signaling molecules, or it could act as an antagonist or modulator of known lipid signaling pathways.

-

Studying Membrane Properties: The incorporation of PFF-PC into model membranes (e.g., liposomes, supported lipid bilayers) can be used to investigate the effects of a short, polar acyl chain on membrane fluidity, permeability, and domain formation. These studies are relevant to understanding the biophysical properties of cellular membranes.

-

Drug Delivery Systems: The amphipathic nature of PFF-PC makes it a candidate for the formulation of lipid-based drug delivery systems, such as liposomes or micelles. The formyl group could potentially influence drug loading, release kinetics, and the stability of the delivery vehicle.

Hypothetical Signaling Pathway Involvement

While the direct signaling role of PFF-PC is unknown, we can hypothesize its potential involvement based on the known metabolism of other phospholipids. For instance, if PFF-PC is a substrate for phospholipase D (PLD), it would generate phosphatidic acid with a formyl group at the sn-2 position. This novel lipid mediator could then interact with downstream effectors, potentially modulating cellular processes such as proliferation, differentiation, or apoptosis.

Caption: Hypothetical signaling pathway involving the metabolism of 1-Palmitoyl-2-formylyl-PC by Phospholipase D.

Conclusion

The synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine represents an opportunity to generate a novel tool for lipid research. The proposed synthetic protocol, based on the formylation of a lysophosphatidylcholine precursor, offers a plausible route to this unique molecule. The distinct physicochemical properties imparted by the sn-2 formyl group make PFF-PC a valuable probe for investigating enzyme kinetics, lipid signaling, and membrane biophysics. Further research is warranted to optimize its synthesis and explore its full potential in various biological and pharmaceutical applications.

References

Application Notes and Protocol for the Extraction of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) is an oxidized phospholipid (OxPL) of significant interest in biomedical research due to its involvement in various pathological processes. Accurate and efficient extraction of PFFPC from biological samples is critical for its subsequent analysis and for understanding its roles in disease. This document provides a detailed protocol for the extraction of PFFPC, primarily based on a modified Bligh-Dyer method, which is a gold standard for lipid extraction.[1][2][3][4][5] The protocol emphasizes the necessary precautions to minimize artifactual oxidation during the extraction process.

General Considerations for Oxidized Phospholipids

The extraction of oxidized phospholipids like PFFPC requires special care to prevent further oxidation during sample preparation.[6] Key considerations include:

-